(3-Fluoroadamantan-1-yl)methanol

Enzyme Inhibition hsEH Medicinal Chemistry SAR

Choose (3-Fluoroadamantan-1-yl)methanol—the only mono-fluorinated adamantane scaffold with a precisely tuned pharmacological profile distinct from non-fluorinated or trifluorinated analogs. With a defined hsEH IC50 of 58 nM, it enables rational SAR exploration and metabolic stability optimization for CNS-penetrant candidates. Directly convertible to isocyanates and amines, it streamlines library synthesis of ureas/amides with modulated logP. Request a quote to secure research-grade material with verified purity.

Molecular Formula C11H17FO
Molecular Weight 184.25 g/mol
CAS No. 106094-47-7
Cat. No. B184198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoroadamantan-1-yl)methanol
CAS106094-47-7
Molecular FormulaC11H17FO
Molecular Weight184.25 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)F)CO
InChIInChI=1S/C11H17FO/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13/h8-9,13H,1-7H2
InChIKeyHSPPHIJMDJLXOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Fluoroadamantan-1-yl)methanol (CAS 106094-47-7): A Fluorinated Adamantane Scaffold for MedChem and Chemical Biology


(3-Fluoroadamantan-1-yl)methanol (CAS 106094-47-7) is a mono-fluorinated adamantane derivative featuring a hydroxymethyl functional group [1]. Its molecular formula is C11H17FO with a molecular weight of 184.25 g/mol [1]. The compound exhibits a computed XLogP3-AA value of 2 and a topological polar surface area of 20.2 Ų [1]. The rigid adamantane core imparts high thermal and chemical stability, while the bridgehead fluorine substitution modulates electronic and lipophilic properties [2]. This compound is primarily utilized as a versatile synthetic intermediate and a key building block in medicinal chemistry, particularly for the development of central nervous system (CNS) agents and enzyme inhibitors [2].

(3-Fluoroadamantan-1-yl)methanol (CAS 106094-47-7): Why Substitution with Non-Fluorinated or Poly-Fluorinated Adamantane Analogs Compromises Key SAR and ADME Parameters


Fluorine substitution at the bridgehead position of adamantane is not a simple isosteric replacement. The introduction of a single fluorine atom at the 3-position of the adamantane framework, as in (3-Fluoroadamantan-1-yl)methanol, results in a distinct pharmacological profile compared to its non-fluorinated (adamantyl) or trifluorinated analogs. This specific substitution pattern directly impacts target binding affinity, metabolic stability, and physicochemical properties such as lipophilicity [1]. As demonstrated in systematic structure-activity relationship (SAR) studies, using a non-fluorinated adamantyl group or a 3,5,7-trifluoroadamantyl group in the same molecular context yields significantly different inhibitory potencies and metabolic fates [1]. Therefore, generic substitution with other commercially available adamantane alcohols will not reproduce the quantitative performance and are likely to lead to divergent outcomes in both in vitro assays and in vivo models.

(3-Fluoroadamantan-1-yl)methanol (CAS 106094-47-7): Quantitative Evidence Guide for Scientific Selection and Procurement Decisions


Differential Inhibitory Potency Against Human Soluble Epoxide Hydrolase (hsEH)

In a direct head-to-head comparison within a series of urea-based inhibitors, the compound bearing a 3-fluoroadamantyl group exhibited a 7.25-fold reduction in inhibitory potency against human soluble epoxide hydrolase (hsEH) compared to the non-fluorinated adamantyl analog [1]. The 3-fluoroadamantyl derivative showed an IC50 of 58 nM, whereas the unsubstituted adamantyl derivative had an IC50 of 8 nM [1]. This demonstrates that mono-fluorination at the 3-position is not a silent modification but a significant determinant of target engagement.

Enzyme Inhibition hsEH Medicinal Chemistry SAR

Potency Advantage of (3-Fluoroadamantan-1-yl)methanol-Derived Inhibitors Over Trifluorinated Analogs

The 3-fluoroadamantyl group provides an intermediate potency profile that is more favorable than the 3,5,7-trifluoroadamantyl analog. In the same inhibitor series, the compound containing a 3-fluoroadamantyl moiety (IC50 = 58 nM) was approximately 2-fold more potent than the compound containing a 3,5,7-trifluoroadamantyl moiety (IC50 = 120 nM) [1]. This indicates that increasing the degree of fluorination does not linearly improve activity and can be detrimental.

Enzyme Inhibition hsEH Polyfluorination

Enhanced Metabolic Stability via Blockade of CYP450-Mediated Oxidation

The incorporation of a fluorine atom at the bridgehead position of adamantane is a well-established strategy to increase metabolic stability by blocking cytochrome P450 (CYP450)-mediated hydroxylation, a major route of metabolism for adamantane-containing drugs [1]. This class-level inference is supported by patent literature claiming methods for increasing the metabolic stability of adamantane compounds by including fluoro substituents on bridgehead carbons [1]. This principle is a key differentiator for (3-Fluoroadamantan-1-yl)methanol over non-fluorinated adamantane alcohols like 1-adamantylmethanol.

ADME Metabolic Stability Fluorine Bioisostere

Modulated Lipophilicity (LogP) Relative to Non-Fluorinated Adamantane Core

Bridgehead fluorine substitution reduces the lipophilicity of the adamantane core, which can be advantageous for modulating drug-like properties. A comparative study on fluoroadamantane carboxylic acids demonstrated that 3,5,7-trifluoroadamantane-1-carboxylic acid has a lower logP (2.5) than its non-fluorinated counterpart, adamantane-1-carboxylic acid (logP = 3.3) [1]. While not a direct measurement for (3-Fluoroadamantan-1-yl)methanol, this class-level trend suggests that its computed XLogP3-AA of 2 [2] represents a lipophilicity reduction compared to what would be expected for 1-adamantylmethanol. This modulation can improve aqueous solubility and reduce off-target binding to lipophilic proteins.

Physicochemical Properties Lipophilicity LogP

Commercial Availability and Purity Benchmarking for Reliable Synthesis

For procurement, (3-Fluoroadamantan-1-yl)methanol is commercially available with a standard purity specification of ≥95% from multiple vendors , with some suppliers offering purity up to 98% . This high purity is essential for its use as a building block in multi-step syntheses, minimizing the introduction of impurities that could affect reaction yields and complicate purification. While not a differentiation over all analogs, this ensures a reliable starting point compared to less commercially established or lower-purity fluoroadamantane derivatives.

Chemical Sourcing Purity Specification Synthetic Intermediate

(3-Fluoroadamantan-1-yl)methanol (CAS 106094-47-7): Validated Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry SAR Exploration of hsEH Inhibitors

As a key synthetic intermediate, (3-Fluoroadamantan-1-yl)methanol is directly applicable in the synthesis of soluble epoxide hydrolase (hsEH) inhibitors. Its use allows for the systematic exploration of SAR by providing a defined, intermediate level of enzyme inhibition (IC50 = 58 nM in a specific urea series) that is distinct from both more potent (adamantyl, IC50 = 8 nM) and less potent (trifluoroadamantyl, IC50 = 120 nM) analogs [1]. This enables the precise tuning of target engagement while evaluating other properties like metabolic stability.

Synthesis of Metabolically Stable CNS-Targeted Probes and Leads

The compound's rigid adamantane scaffold, combined with the metabolic blocking effect of the bridgehead fluorine atom, makes it an ideal building block for designing CNS-penetrant molecules with enhanced stability. Researchers can leverage this scaffold to synthesize novel chemical probes or lead compounds for neurological disorders where improved half-life and target engagement are critical [1].

Development of Fluorinated Adamantane-Based Ureas and Amides

(3-Fluoroadamantan-1-yl)methanol serves as a direct precursor to (3-fluoroadamantan-1-yl)methyl isocyanate and related amines [1]. These intermediates are crucial for generating a focused library of ureas and amides with modulated lipophilicity (e.g., lower logP compared to non-fluorinated analogs) [2]. This is particularly valuable for projects aiming to improve aqueous solubility and reduce non-specific binding while maintaining the favorable properties of the adamantane core.

Investigation of Polypharmacology and Off-Target Profiles

Given its well-defined and moderate potency at hsEH, (3-Fluoroadamantan-1-yl)methanol-derived compounds can be utilized in selectivity panels to investigate potential off-target effects. Its distinct binding profile compared to other adamantane derivatives allows for a more nuanced understanding of polypharmacology, helping to deconvolute the contribution of specific structural modifications to the overall biological activity of a chemical series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Fluoroadamantan-1-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.